molecular formula C14H12BrClO B6293788 1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene CAS No. 2379321-81-8

1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene

Cat. No. B6293788
CAS RN: 2379321-81-8
M. Wt: 311.60 g/mol
InChI Key: XHVCTZZIWRJMAJ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene (1-Bromo-4-chloro-2-methylbenzyloxybenzene) is an organobromochloride compound with a wide range of applications in synthetic organic chemistry and materials science. It is an important building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene has numerous scientific research applications. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used as an intermediate in the synthesis of other compounds, such as 1,2-dihydroxybenzene, which is used as a reagent in organic synthesis. Additionally, 1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene is used in the synthesis of polymers, such as polycarbonate and polyesters.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene is not fully understood. However, it is believed that the compound acts as a nucleophile, reacting with electrophiles in a nucleophilic substitution reaction. This reaction is used in the synthesis of a variety of compounds, as discussed above.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene are not well understood. However, it is known that the compound is toxic if ingested, and it can cause skin irritation and eye irritation. Additionally, the compound has been shown to be a weak mutagen in some studies.

Advantages and Limitations for Lab Experiments

1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene has several advantages for use in lab experiments. It is relatively inexpensive, and it is readily available. Additionally, it is a versatile compound, as it can be used in the synthesis of a variety of compounds. However, there are some limitations to its use in lab experiments. The compound is toxic if ingested, and it can cause skin and eye irritation. Additionally, it can be difficult to handle and store, as it is a volatile compound.

Future Directions

1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene has numerous potential future directions. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and polymers. Additionally, it could be used in the development of new materials, such as polyesters and polycarbonates. Furthermore, it could be used as a starting material for the synthesis of other compounds, such as 1,2-dihydroxybenzene. Finally, it could be used in the development of new catalysts and reagents for use in organic synthesis.

Synthesis Methods

1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene can be synthesized from benzyl alcohol and bromochloromethane in a two-step reaction. In the first step, the benzyl alcohol is reacted with bromochloromethane in a nucleophilic substitution reaction, forming 1-(benzyloxy)-3-bromo-2-chloromethylbenzene. In the second step, the 1-(benzyloxy)-3-bromo-2-chloromethylbenzene is reacted with a base, such as potassium hydroxide, to form 1-(benzyloxy)-4-bromo-3-chloro-2-methylbenzene.

properties

IUPAC Name

1-bromo-2-chloro-3-methyl-4-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO/c1-10-13(8-7-12(15)14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVCTZZIWRJMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-bromo-3-chloro-2-methylbenzene

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